molecular formula C25H34ClNO2 B12760348 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride CAS No. 102207-13-6

3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride

Cat. No.: B12760348
CAS No.: 102207-13-6
M. Wt: 416.0 g/mol
InChI Key: JDOFBGVVJFCKBL-UHFFFAOYSA-N
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Description

3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperidine ring, a phenylbutyl group, and a benzoate ester, all linked together and stabilized by a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylbutylamine with piperidine to form an intermediate, which is then reacted with propyl benzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidino)propyl benzoate hydrochloride
  • 3-(2-Methylpiperidino)butyranilide hydrochloride
  • 1-Phenyl-3-(1-piperidinyl)propyl benzoate hydrochloride

Uniqueness

3-(2-(4-Phenylbutyl)piperidino)propyl benzoate hydrochloride stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its phenylbutyl group, in particular, distinguishes it from other similar compounds, potentially leading to different reactivity and interactions.

Properties

CAS No.

102207-13-6

Molecular Formula

C25H34ClNO2

Molecular Weight

416.0 g/mol

IUPAC Name

3-[2-(4-phenylbutyl)piperidin-1-yl]propyl benzoate;hydrochloride

InChI

InChI=1S/C25H33NO2.ClH/c27-25(23-15-5-2-6-16-23)28-21-11-20-26-19-10-9-18-24(26)17-8-7-14-22-12-3-1-4-13-22;/h1-6,12-13,15-16,24H,7-11,14,17-21H2;1H

InChI Key

JDOFBGVVJFCKBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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